4-[2-(methylamino)ethyl]benzonitrile
Description
4-[2-(Methylamino)ethyl]benzonitrile is a benzonitrile derivative featuring a benzene ring substituted with a nitrile group at the para position and a 2-(methylamino)ethyl side chain. Its molecular formula is C₁₀H₁₁N₃ (molecular weight: 173.22 g/mol).
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQQKHKVUWPZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with methylamine. The reaction proceeds through a nucleophilic addition mechanism, where the methylamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(methylamino)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
4-[2-(methylamino)ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 4-[2-(methylamino)ethyl]benzonitrile and its analogs:
*Predicted using computational tools (e.g., ChemAxon).
Key Observations:
- Alkyl Chain Length: Extending the alkyl chain (e.g., methylaminomethyl vs. ethylaminomethyl) increases lipophilicity (logP) but reduces aqueous solubility .
- Oxygen Incorporation: The ethoxy group in 4-[2-(dimethylamino)ethoxy]benzonitrile enhances polarity compared to pure alkyl chains, slightly improving water solubility .
- Pharmacophores : ABT-239’s benzofuran and pyrrolidinyl groups contribute to its high molecular weight and potent H₃ receptor antagonism, unlike simpler benzonitrile derivatives .
Pharmacological and Functional Differences
- ABT-239: Demonstrates nanomolar affinity for histamine H₃ receptors (Ki = 0.3 nM), improving cognitive function in preclinical models .
- 4-Chloro-2-[diazenyl]benzonitrile derivatives (): Azo-linked compounds are used in dyes, lacking direct CNS activity but valued for industrial applications.
Biological Activity
4-[2-(methylamino)ethyl]benzonitrile is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound this compound features a benzene ring substituted with a nitrile group and a 2-(methylamino)ethyl side chain. Its molecular formula is C11H14N2, and it is known for its lipophilicity, which may enhance its ability to interact with biological membranes.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets. Enhanced lipophilicity allows it to penetrate biological membranes effectively, which is crucial for its pharmacological applications.
Antiviral Properties
Research indicates that derivatives of compounds similar to this compound have shown antiviral activities. For instance, studies on related compounds have demonstrated efficacy against HIV-1 variants, suggesting potential applications in antiviral drug development .
Antimicrobial Activity
In studies focusing on antimicrobial properties, various benzonitrile derivatives have been tested against bacterial strains such as E. coli and S. aureus. The results indicated varying degrees of inhibition, with some derivatives showing moderate to good activity at specific concentrations .
Case Studies and Research Findings
- Antiviral Activity Against HIV-1 :
-
Antimicrobial Testing :
- In a comparative study, various substituted benzonitriles were evaluated for their antibacterial properties against E. coli and S. aureus. Some derivatives demonstrated good inhibition rates compared to standard antibiotics like ampicillin, suggesting promising applications in treating bacterial infections .
Table 1: Antiviral Activity of Related Compounds
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Compound A (analog) | 0.5 | Strong inhibition of HIV-1 replication |
| Compound B (related structure) | 1.5 | Moderate inhibition |
| 4-[2-(methylamino)ethyl]benz... | TBD | Under investigation |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Inhibition Zone (mm) | Classification |
|---|---|---|---|
| 4-[2-(methylamino)ethyl]benz... | E. coli | 15 | Moderate Activity |
| Compound C (substituted variant) | S. aureus | 20 | Good Activity |
| Control (Ampicillin) | E. coli | 25 | Strong Activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
